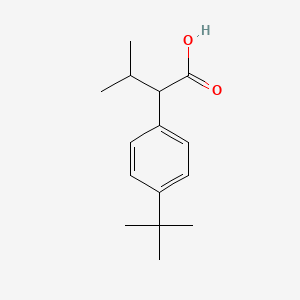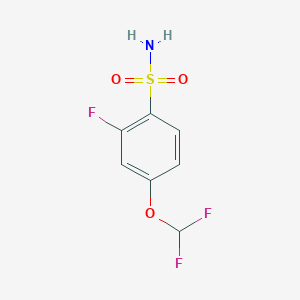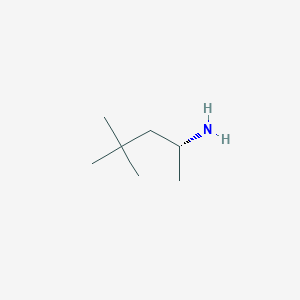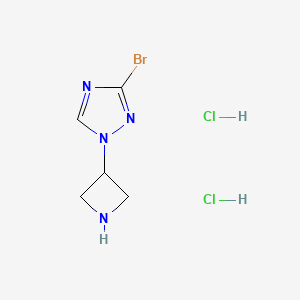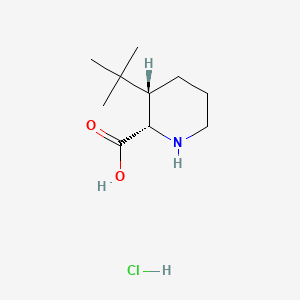
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylicacidhydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis: is a chiral compound with significant applications in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of a suitable precursor and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
- rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine
Uniqueness: rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its reactivity and interactions compared to other similar compounds.
This detailed article provides a comprehensive overview of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
(2S,3S)-3-tert-butylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |
InChI-Schlüssel |
YRPWCHQYEYEGQQ-WLYNEOFISA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CCCN[C@@H]1C(=O)O.Cl |
Kanonische SMILES |
CC(C)(C)C1CCCNC1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


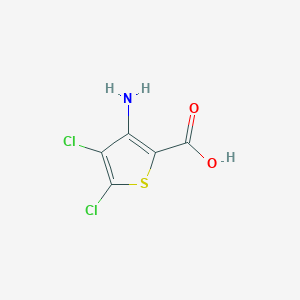
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

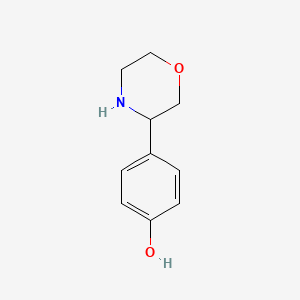
aminehydrochloride](/img/structure/B13591357.png)
